molecular formula C18H22N2O2 B15332089 8-(1-Boc-3-pyrrolidinyl)quinoline

8-(1-Boc-3-pyrrolidinyl)quinoline

Cat. No.: B15332089
M. Wt: 298.4 g/mol
InChI Key: UCJHTFLZGBQDHA-UHFFFAOYSA-N
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Description

8-(1-Boc-3-pyrrolidinyl)quinoline is a chemical compound that features a quinoline ring substituted with a tert-butoxycarbonyl (Boc) protected pyrrolidine group at the 8-position

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the transition-metal-free synthesis, which involves the reaction of tert-butyl 3-(1-pyrrolidinyl)crotonate with nitrobenzenes in the presence of pivaloyl chloride and triethylamine . This method allows for the formation of the quinoline ring from a substrate bearing a pyrrolidinyl ring.

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the transition-metal-free synthesis method mentioned above can be adapted for larger-scale production, ensuring the purity and yield required for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 8-(1-Boc-3-pyrrolidinyl)quinoline can undergo various chemical reactions, including:

    Oxidation: The quinoline ring can be oxidized to form quinoline 1-oxides.

    Substitution: The Boc-protected pyrrolidine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinoline 1-oxides.

    Substitution: Substituted quinoline derivatives with different functional groups replacing the Boc-protected pyrrolidine group.

Scientific Research Applications

8-(1-Boc-3-pyrrolidinyl)quinoline has several applications in scientific research:

Mechanism of Action

similar quinoline derivatives are known to interact with various molecular targets, including enzymes and receptors, through mechanisms such as enzyme inhibition and receptor binding . The Boc-protected pyrrolidine group may influence the compound’s interaction with these targets by affecting its solubility and stability.

Comparison with Similar Compounds

Uniqueness: 8-(1-Boc-3-pyrrolidinyl)quinoline is unique due to the presence of the Boc-protected pyrrolidine group, which provides stability and allows for selective reactions. This makes it a valuable intermediate in the synthesis of more complex molecules with potential biological activities.

Properties

Molecular Formula

C18H22N2O2

Molecular Weight

298.4 g/mol

IUPAC Name

tert-butyl 3-quinolin-8-ylpyrrolidine-1-carboxylate

InChI

InChI=1S/C18H22N2O2/c1-18(2,3)22-17(21)20-11-9-14(12-20)15-8-4-6-13-7-5-10-19-16(13)15/h4-8,10,14H,9,11-12H2,1-3H3

InChI Key

UCJHTFLZGBQDHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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